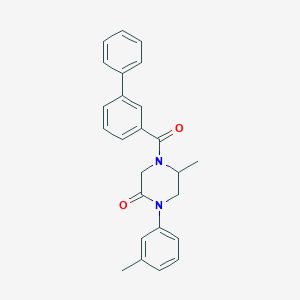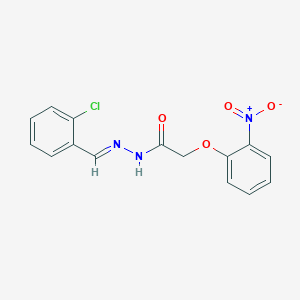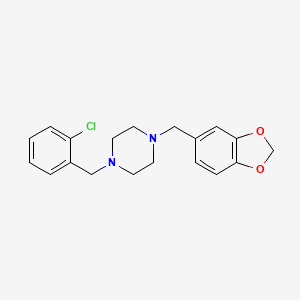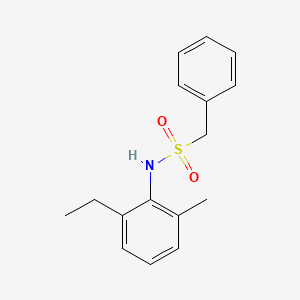
4-(2-chlorobenzyl)-N-(3-pyridinylmethylene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves microwave-assisted methods and nucleophilic aromatic substitution reactions, which enable the rapid generation of heteroaryl ether core structures. Techniques such as MW-assisted nucleophilic aromatic substitution (S(N)Ar) reactions have been utilized for the synthesis of similar compounds, showing high yields and efficiency (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of analogous compounds has been explored through X-ray crystallography, revealing conformational details such as twisted chair and envelope structures in piperidine and pyrrolidine rings, respectively. These structures are stabilized by intermolecular hydrogen bonds, illustrating the importance of molecular geometry in understanding the compound's properties (Sundar et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving related piperazine compounds include carbonylation reactions at a C-H bond, which are catalyzed by Rh4(CO)12, highlighting the reactivity and potential for functional group modification of the piperazine ring (Ishii et al., 1997).
Physical Properties Analysis
The synthesis and characterization of similar compounds have provided insights into their physical properties, such as solubility and thermal stability. Poly(piperazinenaminonitriles), for example, exhibit limited solubility in dipolar aprotic solvents and lower thermal stability compared to poly(piperazinamides), indicating the influence of molecular structure on physical properties (Moore & Kaur, 1997).
Chemical Properties Analysis
The chemical properties of related compounds have been investigated through the synthesis of derivatives, such as allosteric enhancers of the A1 adenosine receptor, demonstrating the ability to modify the compound for specific biological activities. The nature of substituents on the phenyl ring attached to the piperazine significantly influences the allosteric enhancer activity, showing the compound's versatility in medicinal chemistry applications (Romagnoli et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Coordination Properties
Research has explored the synthesis and coordination properties of related piperazine derivatives, demonstrating their versatility in forming complexes with metal ions or as ligands in various chemical reactions. For instance, a study by Niu et al. (2001) detailed the synthesis of a piperazine–pyridine ligand and its coordination polymer with Hg2+, showcasing the ligand's ability to form a linear structure and engage in coordination with metal ions, which could have implications for materials science and catalysis Niu et al., 2001.
Ligand Synthesis for Porphyrin Platforms
Silva et al. (2011) utilized piperazine and 1,2-diaminobenzene to synthesize tetradentate ligands on a porphyrin platform, providing insights into the synthesis of ligands with N4 and O4 coordination sites. This research is significant for the development of conjugates with varied spectroscopic properties, potentially useful in bioimaging and sensing applications Silva et al., 2011.
Anticancer and Antibacterial Applications
Bondock and Gieman (2015) synthesized new 2-chloro-3-hetarylquinolines, evaluating their antibacterial and anticancer activities. Their findings suggest potential applications of similar compounds in developing treatments against various bacterial infections and cancers Bondock & Gieman, 2015.
Drug Delivery Systems
Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting the synthesis of host-guest systems for drug delivery applications. This research points to the potential of using complexation strategies to improve the solubility and therapeutic efficacy of hydrophobic drugs Mattsson et al., 2010.
Structural Dynamics and Coordination Chemistry
Hawes et al. (2016) explored the coordination chemistry and structural dynamics of a flexible piperazine-derived ligand, demonstrating its use in synthesizing a series of coordination polymer materials. This work contributes to the understanding of how flexible ligands can influence the properties and functionalities of coordination polymers, which are of interest in materials science and catalysis Hawes et al., 2016.
Propiedades
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c18-17-6-2-1-5-16(17)14-21-8-10-22(11-9-21)20-13-15-4-3-7-19-12-15/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASMPSWHWZVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-3-ylmethanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(dimethylamino)benzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5589101.png)

![7-[2-fluoro-4-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589120.png)

![(4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5589135.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5589154.png)
![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)
![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)
![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)


